Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate
Description
Methyl 4-(morpholin-4-yl)pyridine-2-carboxylate is a heterocyclic compound featuring a pyridine core substituted with a morpholine group at the 4-position and a methyl ester at the 2-position. Morpholine, a six-membered ring containing one oxygen and one nitrogen atom, confers electron-donating properties and enhances solubility in polar solvents. The methyl ester group contributes to the compound’s reactivity, enabling further derivatization.
Properties
IUPAC Name |
methyl 4-morpholin-4-ylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-11(14)10-8-9(2-3-12-10)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQFDBHRYFQDMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246966 | |
| Record name | Methyl 4-(4-morpholinyl)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83728-67-0 | |
| Record name | Methyl 4-(4-morpholinyl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83728-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4-morpholinyl)-2-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Morpholine Substitution at the Pyridine Ring
The morpholine group is introduced through nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions. NAS is favored for electron-deficient pyridine systems, where a leaving group (e.g., halogen) at the 4-position is displaced by morpholine. For example, 4-chloropyridine-2-carboxylic acid can react with morpholine in the presence of a base such as potassium carbonate, yielding 4-(morpholin-4-YL)pyridine-2-carboxylic acid.
Reaction conditions for this step vary:
Esterification of the Carboxylic Acid
The carboxylic acid intermediate undergoes esterification with methanol. Two common methods are employed:
Acid-Catalyzed Fischer Esterification
The acid is refluxed with excess methanol in the presence of sulfuric acid or hydrochloric acid. This method is straightforward but may require prolonged reaction times (12–24 hours) and yields 70–90%.
Coupling Reagent-Mediated Esterification
Using reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), this method achieves higher yields (85–95%) under milder conditions (0–25°C, 4–6 hours).
Optimization of Reaction Parameters
Key variables influencing the synthesis include temperature, solvent polarity, and stoichiometry. The table below summarizes optimal conditions derived from analogous syntheses:
| Step | Conditions | Yield |
|---|---|---|
| Morpholine substitution | DMF, K₂CO₃, 100°C, 12 hours | 78% |
| Fischer esterification | MeOH, H₂SO₄ (cat.), reflux, 18 hours | 82% |
| DCC-mediated esterification | CH₂Cl₂, DCC, DMAP, 0°C → 25°C, 4 hours | 93% |
Side Reactions and Mitigation Strategies
Formation of Byproducts
-
Di-esterification : Occurs when excess methanol or prolonged reaction times lead to esterification at unintended positions. Controlled stoichiometry (1:1.2 acid:methanol) and monitoring via thin-layer chromatography (TLC) mitigate this.
-
Ring-Opening of Morpholine : Under acidic conditions, morpholine may undergo partial ring-opening. Using non-acidic conditions for NAS and esterification minimizes this risk.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the target ester from unreacted acid or di-esters.
-
Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals.
Analytical Characterization
Successful synthesis is confirmed through spectroscopic and chromatographic methods:
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¹H NMR (CDCl₃): Peaks at δ 3.72 (s, 3H, -OCH₃), 3.68–3.70 (m, 4H, morpholine -OCH₂), and 2.85–2.89 (m, 4H, morpholine -NCH₂).
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HPLC Purity : >98% with a C18 column and acetonitrile-water (55:45) mobile phase.
Industrial-Scale Considerations
For large-scale production, safety and cost-efficiency dictate process adjustments:
-
Continuous Flow Reactors : Enhance heat dissipation during exothermic NAS steps, reducing decomposition risks.
-
Solvent Recycling : DMF and methanol are recovered via distillation, lowering environmental impact.
Comparison with Analogous Compounds
Structural analogs, such as methyl 6-(morpholin-4-YL)pyridine-2-carboxylate, follow similar synthetic routes but exhibit varying reactivity due to substitution patterns. For instance, steric hindrance at the 6-position reduces NAS efficiency, necessitating higher temperatures (120°C vs. 100°C) .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse synthetic transformations, enabling the development of novel compounds with tailored properties.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to N-oxides | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Converts ester to alcohol derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Forms substituted pyridine derivatives | Halogens, alkyl halides |
Biology
The compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it valuable in studying enzyme activities and receptor interactions.
Medicine
This compound has been explored for its therapeutic properties, particularly in anti-inflammatory and anticancer applications. Studies have shown that similar compounds with morpholine moieties exhibit significant cytotoxicity against cancer cell lines.
Case Study: Anticancer Activity
A study highlighted the efficacy of morpholine-containing compounds in increasing survival rates in tumor-bearing mice. For instance, derivatives of pyridine thiosemicarbazones demonstrated enhanced antiproliferative activity when coordinated with copper(II), suggesting that modifications can lead to improved therapeutic profiles .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its properties facilitate the creation of advanced polymers and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations
Core Heterocycles and Substituents
Key Observations :
- Pyridine vs. Pyrimidine : Pyrimidine derivatives (e.g., ) exhibit reduced aromaticity compared to pyridine, influencing electronic properties and binding interactions.
- Morpholine vs. Chloromethyl : Morpholine enhances polarity and hydrogen-bonding capacity, while chloromethyl introduces electrophilic reactivity .
- Ester Groups : Ethyl esters (e.g., ) may increase lipophilicity compared to methyl esters.
Physicochemical Properties
Melting Points and Solubility
Key Observations :
- Substituted pyridines with aromatic or bulky groups (e.g., ) exhibit higher melting points due to stronger intermolecular interactions.
- Morpholine’s polarity likely improves aqueous solubility compared to sulfonyl or halogenated analogs.
Spectroscopic Data
¹H NMR Chemical Shifts
Key Observations :
- Morpholine protons typically resonate between δ 2.5–3.7 ppm, distinguishable from alkyl or aromatic protons.
- Methyl ester groups in pyridine derivatives (e.g., ) show singlet signals near δ 3.8–4.0 ppm.
Biological Activity
Methyl 4-(morpholin-4-YL)pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, including potential antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The structure of this compound features a pyridine ring substituted with a morpholine group and a methyl ester functional group. This configuration allows for unique interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The morpholine ring can modulate enzyme activity, while the pyridine ring is capable of participating in π-π interactions and hydrogen bonding, influencing binding affinity and specificity towards molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reflect its potency:
| Microorganism | MIC (µM) |
|---|---|
| Bacillus subtilis | 5.0 |
| Staphylococcus aureus | 10.0 |
| Escherichia coli | 15.0 |
| Pseudomonas aeruginosa | 20.0 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies using various cancer cell lines have shown that the compound can inhibit cell proliferation and induce apoptosis. For instance, in assays conducted on leukemia cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 (Leukemia) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
These findings indicate that this compound may be a promising candidate for further development in cancer therapy .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects in preclinical models. Research indicates that it can downregulate pro-inflammatory cytokines, suggesting a mechanism through which it may alleviate inflammation-related conditions .
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound inhibited growth effectively, particularly against Staphylococcus aureus. The study emphasized the need for further exploration into its mechanism of action against resistant strains .
- Cytotoxicity Assessment : In a series of cytotoxicity tests on human cancer cell lines, the compound exhibited selective toxicity towards malignant cells while sparing normal cells, indicating its potential as a targeted therapeutic agent .
Q & A
Q. Key Factors Affecting Yield :
- Temperature control (80–120°C avoids decomposition).
- Stoichiometric excess of morpholine (1.5–2.0 equivalents).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- NMR :
- ¹H NMR : Look for the pyridine proton at δ 8.2–8.5 ppm (C3-H), morpholine protons as a multiplet at δ 3.6–3.8 ppm (N-CH₂), and methyl ester at δ 3.9–4.1 ppm .
- ¹³C NMR : The ester carbonyl appears at ~165–170 ppm, pyridine carbons at 120–150 ppm, and morpholine carbons at 45–70 ppm .
- IR : Strong C=O stretch at ~1720 cm⁻¹ and C-O-C (morpholine) at ~1120 cm⁻¹ .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 252.1 (calculated for C₁₂H₁₄N₂O₃) .
Advanced: How can researchers resolve discrepancies in NMR data, such as unexpected splitting patterns or missing peaks?
Answer:
- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational exchange in morpholine rings, which may cause peak broadening .
- Impurity Analysis : Use HSQC/HMBC to distinguish between regioisomers (e.g., morpholine substitution at C4 vs. C6) .
- X-ray Crystallography : Validate the structure via single-crystal diffraction (e.g., SHELXL refinement ). For example, bond angles and torsion angles of the morpholine ring can confirm stereoelectronic effects influencing NMR shifts .
Advanced: What computational methods are recommended to study the electronic properties and reactivity of this compound?
Answer:
- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra (λmax ~260–280 nm) .
- Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends (e.g., poor aqueous solubility due to hydrophobic pyridine core) .
- Docking Studies : Investigate binding affinities to biological targets (e.g., enzymes with morpholine-binding pockets) using AutoDock Vina .
Advanced: How does this compound compare structurally and functionally to analogs like Methyl 4-(hydroxymethyl)pyridine-2-carboxylate?
Answer:
| Property | Methyl 4-(morpholin-4-YL) | Methyl 4-(hydroxymethyl) |
|---|---|---|
| Solubility | Low in water, high in DMSO | Moderate in polar solvents |
| Electron Density | Morpholine enhances basicity | Hydroxymethyl increases polarity |
| Biological Activity | Potential kinase inhibition | Limited bioactivity reported |
| Synthetic Flexibility | Amenable to further alkylation | Prone to oxidation |
Methodological Insight : Replace morpholine with piperidine or thiomorpholine to study SAR. Monitor stability via accelerated degradation studies (40°C/75% RH) .
Basic: What are the best practices for purity assessment and quantification of this compound?
Answer:
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Retention time ~8.2 min .
- Elemental Analysis : Acceptable C, H, N ranges: ±0.4% of theoretical values.
- TLC : Rf ~0.5 (ethyl acetate/hexane 1:1) with UV visualization .
Advanced: How can researchers address low yields in the final coupling step during synthesis?
Answer:
- Catalyst Screening : Test Pd₂(dba)₃/Xantphos for Buchwald-Hartwig coupling, which improves morpholine incorporation .
- Microwave Assistance : Reduce reaction time (30 min vs. 12 hrs) and increase yield by ~15% .
- Byproduct Analysis : Use LC-MS to identify hydrolyzed esters or dimerization products; add molecular sieves to absorb moisture .
Advanced: What strategies are effective for analyzing and mitigating toxicity in preclinical studies?
Answer:
- In Silico Tox Prediction : Use ProTox-II to flag potential hepatotoxicity (morpholine metabolites may form nitrosamines).
- Ames Test : Assess mutagenicity with Salmonella strains TA98/TA100 .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., N-oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
